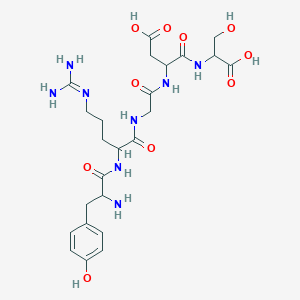
(R)-Ketoprofen b-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ketoprofen b-D-glucuronide is a glucuronide conjugate of ®-Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where ®-Ketoprofen is conjugated with glucuronic acid. Glucuronidation is a common metabolic pathway that enhances the solubility and excretion of drugs and other xenobiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ketoprofen b-D-glucuronide typically involves the enzymatic or chemical conjugation of ®-Ketoprofen with glucuronic acid. One common method is the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to ®-Ketoprofen. The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
In an industrial setting, the production of ®-Ketoprofen b-D-glucuronide may involve microbial fermentation processes using genetically engineered microorganisms that express the necessary enzymes. Alternatively, chemical synthesis methods can be employed, where ®-Ketoprofen is reacted with a glucuronic acid derivative under controlled conditions to form the glucuronide conjugate.
Analyse Chemischer Reaktionen
Types of Reactions
®-Ketoprofen b-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide bond can be hydrolyzed by β-glucuronidase enzymes, releasing ®-Ketoprofen and glucuronic acid.
Oxidation and Reduction: The ketone group in ®-Ketoprofen can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: β-glucuronidase enzymes in a buffered solution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: ®-Ketoprofen and glucuronic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
®-Ketoprofen b-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of ®-Ketoprofen in the body.
Drug Delivery: Investigating the use of glucuronide conjugates for targeted drug delivery and controlled release.
Toxicology: Assessing the safety and toxicity of ®-Ketoprofen and its metabolites.
Biomarker Development: Using ®-Ketoprofen b-D-glucuronide as a biomarker for monitoring drug metabolism and efficacy.
Wirkmechanismus
The mechanism of action of ®-Ketoprofen b-D-glucuronide involves its hydrolysis by β-glucuronidase enzymes, releasing the active ®-Ketoprofen. ®-Ketoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The glucuronide conjugate itself may also have specific interactions with molecular targets and pathways, contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin-3-O-β-D-glucuronide: A glucuronide conjugate of quercetin with antioxidant and anti-inflammatory properties.
Morphine-6-glucuronide: A glucuronide conjugate of morphine with potent analgesic effects.
Diclofenac acyl glucuronide: A glucuronide conjugate of diclofenac with anti-inflammatory properties.
Uniqueness
®-Ketoprofen b-D-glucuronide is unique in its specific pharmacokinetic and pharmacodynamic properties. Unlike other glucuronide conjugates, it is derived from ®-Ketoprofen, which has a distinct mechanism of action as a COX inhibitor. Additionally, the glucuronide conjugation enhances the solubility and excretion of ®-Ketoprofen, potentially reducing its toxicity and improving its therapeutic profile.
Eigenschaften
IUPAC Name |
6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXSZZKPHBHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
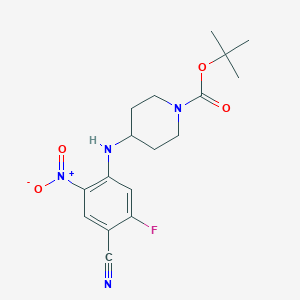
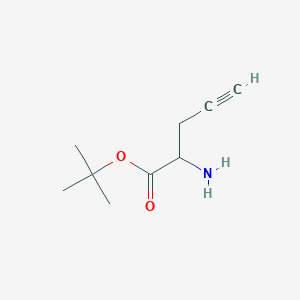
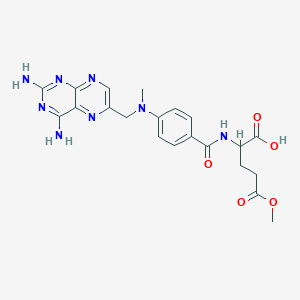
![17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12319587.png)
![1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)
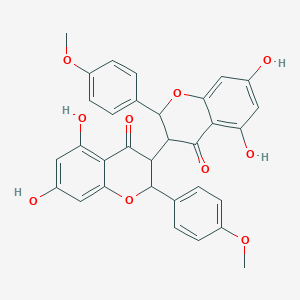
![Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12319597.png)
![Ethyl 2-[4-(1-ethoxy-1-oxo-4-phenylbutan-2-yl)-2,5-dimethyl-3,6-dioxopiperazin-1-yl]-4-phenylbutanoate](/img/structure/B12319598.png)
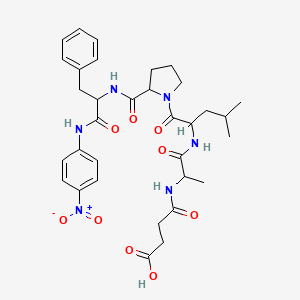
![N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12319605.png)
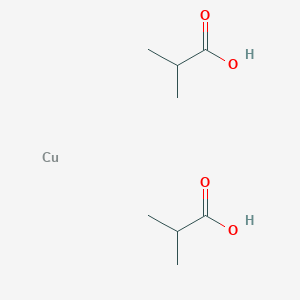
![2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12319623.png)
![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)
